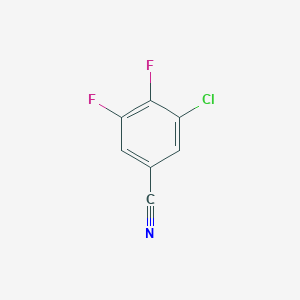

3-Chloro-4,5-difluorobenzonitrile

説明

Contextualization of Halogenated Benzonitriles as Synthetic Intermediates in Organic Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a nitrile (-CN) group. This combination of functional groups makes them highly valuable as synthetic intermediates. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functionalities.

The presence of halogen atoms on the aromatic ring is crucial to their utility. nih.gov Halogens influence the electronic properties of the benzene ring through inductive and resonance effects, affecting the reactivity of the ring towards nucleophilic and electrophilic substitution reactions. chemshuttle.com This modulation of reactivity allows for selective chemical transformations at specific positions. The introduction of halogen atoms into molecular structures is a key strategy in the design of modern agrochemicals and pharmaceuticals, as it can significantly impact a molecule's physicochemical properties, metabolic stability, and biological efficacy. nih.govresearchgate.netmdpi.com Consequently, halogenated benzonitriles are widely used as starting materials or key intermediates in the synthesis of a diverse range of products, including herbicides, fungicides, insecticides, dyes, and active pharmaceutical ingredients. nordmann.globalepo.orgsynhet.comgoogle.comgoogle.com

Significance of 3-Chloro-4,5-difluorobenzonitrile in Advanced Chemical Synthesis

This compound is a specialized halogenated benzonitrile (B105546) that serves as a high-value intermediate in advanced chemical synthesis. epo.org Its importance stems from the specific substitution pattern on the benzene ring, which features a chlorine atom and two adjacent fluorine atoms. This arrangement provides a unique platform for creating more complex molecules with precise functionalities. The compound is recognized primarily for its role as a building block in the manufacture of active pharmaceutical ingredients (APIs) and as an intermediate in the preparation of potent herbicides. nordmann.globalepo.orgsynhet.com

Research has demonstrated its utility in synthesizing substituted diphenyl ether herbicides. epo.org For instance, this compound can be reacted with the potassium salt of methyl-5-hydroxy-2-nitrobenzoate to form methyl-5-(2-chloro-4-cyano-6-fluoro-phenoxy)-2-nitro-benzoate, a precursor to herbicidal compounds. epo.org The synthesis of this compound itself is a multi-step process, which can start from precursors like 4-chloro-3,5-dinitrobenzonitrile (B54960). epo.org A patented method involves the reaction of 3,5-dichloro-4-fluorobenzonitrile (B20162) with an alkali metal fluoride (B91410), such as potassium fluoride, in a solvent like sulfolane (B150427) at high temperatures. epo.orggoogle.com

The distinct electronic nature and reactivity conferred by its halogen substituents make this compound a crucial component for developing new chemical entities in medicinal chemistry and crop protection. nordmann.globalepo.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 103879-29-4 nordmann.globalsynhet.com |

| Molecular Formula | C₇H₂ClF₂N nordmann.global |

| Molecular Weight | 173.55 g/mol cymitquimica.com |

| IUPAC Name | This compound synhet.com |

| Appearance | Solid cymitquimica.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-4,5-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCJTNTXRXNHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 3 Chloro 4,5 Difluorobenzonitrile

Historical Development of Synthetic Routes to 3-Chloro-4,5-difluorobenzonitrile

Early methods for the preparation of related haloaromatic compounds often involved multi-step processes that could be complex and sometimes resulted in lower yields. For instance, prior art for the synthesis of a similar compound, 3-chloro-4,5-difluorobenzotrifluoride (B1363454), involved a four-step sequence starting from p-trifluoromethylaniline. epo.org This process included chlorination, diazotization, reaction with cuprous chloride, and finally a halogen exchange reaction with potassium fluoride (B91410) (KF). epo.org Another disclosed method involved the diazotization of 2,6-dichloro-4-trifluoromethylaniline followed by reaction with sodium fluoroborate. epo.org These historical approaches laid the groundwork for the development of more direct and efficient syntheses of fluorinated benzonitriles.

Contemporary Multistep Synthetic Pathways for this compound

Modern synthetic strategies have focused on improving efficiency, yield, and safety. A key patented process involves a three-step sequence starting from a dinitro-substituted benzonitrile (B105546). epo.orgjustia.com This method provides a structured pathway to the target molecule through carefully controlled reaction steps.

A well-documented pathway for synthesizing this compound involves a sequence of halogen exchange and chlorodenitration reactions. epo.orgjustia.com The process begins with 4-chloro-3,5-dinitrobenzonitrile (B54960) and proceeds through distinct, isolable intermediates to yield the final product. epo.org

The reaction sequence is as follows:

Step A: Fluorination (Halogen Exchange): The starting material, 4-chloro-3,5-dinitrobenzonitrile, undergoes a chlorine-fluorine exchange reaction. This is typically achieved by heating it with an alkali metal fluoride, such as anhydrous potassium fluoride, to produce the first key intermediate, 4-fluoro-3,5-dinitrobenzonitrile. epo.org

Step B: Chlorodenitration: The intermediate from the first step, 4-fluoro-3,5-dinitrobenzonitrile, is then subjected to a chlorodenitration reaction. This step replaces one of the nitro groups with a chlorine atom, forming the second key intermediate, 3,5-dichloro-4-fluorobenzonitrile (B20162). epo.orgprepchem.com

Step C: Second Fluorination (Halogen Exchange): The final step involves reacting 3,5-dichloro-4-fluorobenzonitrile with an alkali metal fluoride. epo.orggoogle.com In this nucleophilic aromatic substitution, the chlorine atom at position 5 is replaced by a fluorine atom to yield the desired product, this compound. epo.org

The table below summarizes the key steps and intermediates in this synthetic pathway.

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product | Reference |

| A | Halogen Exchange (SNAr) | 4-Chloro-3,5-dinitrobenzonitrile | Anhydrous Potassium Fluoride (KF) | 4-Fluoro-3,5-dinitrobenzonitrile | epo.org |

| B | Chlorodenitration | 4-Fluoro-3,5-dinitrobenzonitrile | Chlorine (Cl₂) | 3,5-Dichloro-4-fluorobenzonitrile | epo.orgprepchem.com |

| C | Halogen Exchange (SNAr) | 3,5-Dichloro-4-fluorobenzonitrile | Anhydrous Potassium Fluoride (KF) | This compound | epo.org |

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class in the synthesis of this compound. masterorganicchemistry.com In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitrile (-CN) and nitro (-NO₂) groups, on the benzene (B151609) ring is crucial as they activate the ring towards nucleophilic attack. masterorganicchemistry.com

In the described synthetic pathway, SNAr is utilized in two key steps:

Step A: The fluoride ion (F⁻) from potassium fluoride acts as a nucleophile, attacking the carbon atom bonded to the chlorine at position 4 on the 4-chloro-3,5-dinitrobenzonitrile ring. The two nitro groups ortho and para to the chlorine atom strongly activate this position, facilitating the substitution. epo.org

Step C: A second SNAr reaction occurs where a fluoride ion replaces the chlorine atom at position 5 of 3,5-dichloro-4-fluorobenzonitrile. This halogen exchange is a critical step to introduce the second fluorine atom into the final product structure. epo.org The order of reactivity for leaving groups in SNAr is typically F > Cl > Br > I, which is why the C-Cl bond is targeted in this step. masterorganicchemistry.com

Chlorodenitration is the specific process of replacing a nitro group on an aromatic ring with a chlorine atom. This reaction is integral to the contemporary synthesis of this compound. epo.orgjustia.com In Step B of the synthetic route, the intermediate 4-fluoro-3,5-dinitrobenzonitrile is converted to 3,5-dichloro-4-fluorobenzonitrile. epo.orgprepchem.com This transformation is achieved by reacting the substrate with a chlorinating agent, such as chlorine gas, at elevated temperatures. prepchem.com For example, a solution of 4-fluoro-3,5-dinitrobenzonitrile in a solvent like carbon tetrachloride can be vaporized and mixed with a stream of chlorine in a reactor maintained at high temperatures (e.g., 350°C) to effect the substitution. prepchem.com This step is essential for establishing the correct halogen substitution pattern on the benzene ring before the final fluorination step.

Catalytic Strategies in the Preparation of this compound

To improve reaction rates, yields, and operating conditions, various catalytic strategies are employed. Phase transfer catalysis is particularly important in facilitating the halogen exchange reactions that are central to the synthesis.

Phase Transfer Catalysis (PTC) is a powerful technique used in heterogeneous reaction systems where reactants are located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). core.ac.uknih.gov In the synthesis of this compound, the halogen exchange steps involve a solid salt (potassium fluoride) and an organic substrate dissolved in an organic solvent. epo.org

A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction by transporting the fluoride anion from the solid phase into the organic phase. core.ac.uknih.gov This makes the otherwise insoluble nucleophile available to react with the aromatic substrate. core.ac.uk The use of a PTC can lead to milder reaction conditions, shorter reaction times, and increased yields. nih.gov

In a patented method for preparing this compound, the use of a phase transfer catalyst such as tetraphenylphosphonium (B101447) chloride is suggested for the initial fluorination step (Step A). epo.org Other syntheses of similar fluorobenzonitriles have successfully employed catalysts like tetraphenylphosphonium bromide. audreyli.com The development of novel phase transfer catalysts, such as bis-(N-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, has also been reported to show good activity in fluorination reactions due to reduced steric hindrance around the active center, which facilitates the transport of fluoride ions. google.com

Exploration of Other Catalytic Systems

While alkali metal fluorides are fundamental to the synthesis, the efficiency of the fluorination reactions can be significantly enhanced by various catalytic systems. Phase transfer catalysts (PTCs) are particularly noteworthy for their role in facilitating the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs.

One documented example is the use of tetraphenylphosphonium chloride in the preparation of 4-fluoro-3,5-dinitrobenzotrifluoride, a related intermediate. epo.org In this specific synthesis, the catalyst demonstrated the ability to achieve over 99.0% conversion of the starting material, 4-chloro-3,5-dinitrobenzotrifluoride, in just one hour at approximately 145°C. epo.org This highlights the potential of phosphonium-based PTCs to accelerate reaction rates.

Another class of catalysts explored for similar halogen-exchange reactions are N-alkyl conjugated quaternary ammonium salts . These catalysts are effective in reducing the required reaction temperature and suppressing side reactions, such as dehalogenation. For the synthesis of the related compound 3,4-difluorobenzonitrile, the use of bis-(N,N'-dimethylamino)methylene chloride as a catalyst has been reported.

In the context of industrial-scale production of other fluorobenzonitriles, octadecyltrimethylammonium chloride has been employed as a phase transfer catalyst to improve the reactivity of fluoride ions. The choice of catalyst is often dependent on the specific substrate and reaction conditions, with the goal of maximizing yield and purity while minimizing reaction time and energy consumption.

Optimization of Reaction Parameters and Conditions for High Purity Synthesis

Achieving high purity in the synthesis of this compound is paramount for its use in subsequent applications. This necessitates careful optimization of several key reaction parameters. epo.org

Influence of Solvent Systems and Reaction Media

The choice of solvent plays a critical role in the outcome of the synthesis. The reactions can be carried out neat (without a solvent) or in the presence of a solvent. epo.org Aprotic dipolar solvents are generally preferred for halogen exchange reactions due to their ability to solvate cations while leaving the fluoride anion relatively free and highly reactive.

For the synthesis of this compound from 3,5-dichloro-4-fluorobenzonitrile, sulfolane (B150427) has been identified as a suitable solvent. epo.org Other aprotic dipolar solvents that have been used in the synthesis of related fluorobenzonitriles include dimethyl sulfoxide, dimethyl sulfone, dimethylformamide, dimethylacetamide, 1,3-dimethylimidazolin-2-one, acetonitrile (B52724), and benzonitrile. google.com Aprotic solvents without significant dipolar character, such as benzene, toluene, xylene, and chlorobenzene, have also been considered. google.com

The solvent's boiling point is another important factor, especially in processes where the product is continuously removed by distillation. epo.org The selection of an appropriate solvent system is crucial for maximizing reaction rates, minimizing side reactions, and facilitating product isolation.

Temperature and Pressure Control in Industrial Scale Preparations

Precise control of temperature and pressure is essential for the safe and efficient industrial-scale production of this compound. The operating temperatures for the fluorination steps typically range from approximately 120°C to 250°C. epo.orggoogle.com For instance, the reaction of 3,5-dichloro-4-fluorobenzonitrile with potassium fluoride in sulfolane is conducted at about 250°C to facilitate the removal of the product vapors through a distillation column. epo.org

In some cases, operating under a slight excess pressure in a closed vessel is preferred to prevent the loss of volatile products. google.com This is particularly relevant as the product may have a significant vapor pressure at the required reaction temperatures. google.com Continuous distillation of the product during the reaction is a possible strategy, though it requires more sophisticated equipment and control systems. google.com

Stoichiometric Considerations for Precursor Reactants

The molar ratio of the reactants is a key parameter that influences the conversion rate and product yield. In the synthesis of this compound, an equimolar amount of the substituted benzonitrile reactant is typically used in relation to the fluorinating agent in the initial steps. epo.org

For the fluorination of dichlorobenzonitrile precursors to produce difluorobenzonitriles, the molar ratio of the substrate to potassium fluoride and the catalyst is a critical factor to optimize. For example, in the preparation of 3,4-difluorobenzonitrile, the molar ratio of 3,4-dichlorobenzonitrile (B1293625) to potassium fluoride and the catalyst can range from 1:2-3.5:0.03-0.15. google.com Careful control of the stoichiometry ensures the efficient utilization of starting materials and minimizes the formation of impurities.

Strategies for Achieving Isomer-Free Synthesis of this compound

A key strategy involves a multi-step synthesis that carefully controls the regioselectivity of each reaction. One patented process begins with 4-chloro-3,5-dinitrobenzonitrile. epo.org This starting material undergoes a series of reactions, including fluorine-for-chlorine exchange, chlorodenitration, and a final fluorination step. epo.org This specific sequence of reactions is designed to yield the desired this compound with high purity and substantially free of isomers. epo.org

Prior art methods, such as those involving diazotization and halogenation of different starting materials, have been noted to produce isomeric mixtures, necessitating additional separation procedures. epo.org For example, the reaction of 3,4,5-trichlorobenzotrifluoride with potassium fluoride leads to a mixture of 3-chloro-4,5-difluorobenzotrifluoride and 4-chloro-3,5-difluorobenzotrifluoride. epo.org The development of isomer-free synthetic routes is therefore a significant advancement in the efficient production of this compound.

Process Intensification and Economic Viability in Manufacturing

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. acs.org For the production of fine chemicals like this compound, this often involves the adoption of continuous flow technologies. acs.orgresearchgate.net Continuous manufacturing can offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, reduced waste, and higher throughput. researchgate.net

Furthermore, the ability to recycle and reuse solvents and catalysts can significantly improve the economic and environmental profile of the process. google.com For example, in some industrial processes for related compounds, the solvent and unreacted materials are recovered and reused in subsequent batches. google.com The continuous distillation and isolation of the product can also contribute to process intensification by reducing the need for separate purification steps. epo.org Ultimately, the combination of an optimized synthetic route with efficient process technology is key to the economically viable and sustainable manufacturing of this compound.

Chemical Reactivity and Transformational Chemistry of 3 Chloro 4,5 Difluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Chloro-4,5-difluorobenzonitrile

The presence of three halogen atoms and a powerful electron-withdrawing nitrile group makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). These reactions are fundamental to its utility as a building block for more complex molecules.

In SNAr reactions involving polyhalogenated aromatic compounds, the position of nucleophilic attack is determined by the activating effect of the electron-withdrawing groups and the nature of the leaving group. The nitrile (-CN) group, being a strong activating group, exerts its most significant influence on the para and ortho positions.

In this compound, the C-4 fluorine atom is positioned para to the nitrile group. This configuration strongly activates the C-4 position for nucleophilic attack. The C-5 fluorine and C-3 chlorine are meta to the nitrile group and are therefore less activated. Consequently, nucleophilic attack occurs preferentially at the C-4 position, leading to the displacement of the fluoride (B91410) ion. Fluorine is generally a better leaving group than chlorine in SNAr reactions when activated by an ortho or para electron-withdrawing group.

An example of this regioselectivity is the reaction of this compound with the potassium salt of methyl-5-hydroxy-2-nitrobenzoate. The reaction proceeds to form methyl-5-(2-chloro-4-cyano-6-fluoro-phenoxy)-2-nitro-benzoate, demonstrating the selective displacement of the fluorine atom at the C-4 position. epo.org

Table 1: Regioselectivity in SNAr Reaction of this compound

| Nucleophile | Position of Attack | Displaced Halogen | Product |

|---|

The mechanism for halogen displacement in this compound follows the general, well-established two-step SNAr pathway, also known as the addition-elimination mechanism.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C-4 position. This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitrile group, which stabilizes the intermediate.

Leaving Group Elimination: In the second, faster step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex, which re-aromatizes to form the final substitution product.

The high reactivity of the C-4 fluorine is attributed to the substantial resonance stabilization of the Meisenheimer complex provided by the para-nitrile group.

The reactivity of this compound in SNAr reactions is significantly influenced by the electronic properties of its halogen substituents.

Electron-Withdrawing Effects: Both fluorine and chlorine are highly electronegative and exert a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-X bond and increases the electrophilicity of the ring carbons, making the entire aromatic system more susceptible to nucleophilic attack. The nitrile group further enhances this activation.

Leaving Group Ability: In nucleophilic aromatic substitution, the ability of a halogen to act as a leaving group is not solely dependent on its electronegativity. For SNAr, the C-F bond is more readily broken than the C-Cl bond in the rate-determining step for activated positions. The strong activation of the C-4 position by the para-nitrile group makes the fluoride at this position the most labile leaving group. epo.orggoogle.com

Functional Group Transformations of the Nitrile Moiety in this compound

The nitrile group in this compound is a versatile functional handle that can be converted into other important chemical moieties, such as carboxylic acids, amines, and aldehydes.

The nitrile group can undergo hydrolysis to form a carboxylic acid under either acidic or basic conditions. This transformation is a common and valuable method for synthesizing substituted benzoic acids. For instance, related fluorinated benzonitriles can be converted to their corresponding benzoic acids through treatment with concentrated sulfuric acid. researchgate.net The process typically involves the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Table 2: General Conditions for Nitrile Hydrolysis

| Reagents | Product Functional Group | General Conditions |

|---|---|---|

| H₂SO₄ / H₂O | Carboxylic Acid | Heat researchgate.net |

Applying these established methods, this compound can be hydrolyzed to produce 3-Chloro-4,5-difluorobenzoic acid. This acid is a valuable intermediate, for example, in the synthesis of 2,3-dichloro-4,5-difluorobenzoic acid through further chlorination. google.com

The nitrile group is readily reduced to a primary amine or, under more controlled conditions, to an aldehyde. The choice of reducing agent is critical in determining the final product.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for the complete reduction of the nitrile group to a primary amine (aminomethyl group). youtube.comgoogle.com Catalytic hydrogenation using catalysts such as Raney nickel in the presence of ammonia (B1221849) is a common industrial method for this transformation. This would convert this compound into (3-Chloro-4,5-difluorophenyl)methanamine.

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an intermediate imine-aluminum complex, which is then hydrolyzed during aqueous workup to yield the aldehyde. youtube.com This process would transform this compound into 3-Chloro-4,5-difluorobenzaldehyde.

Table 3: Reagents for Nitrile Reduction

| Reagent | Product Functional Group | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄), then H₂O | Primary Amine | Ether solvent youtube.comgoogle.com |

| H₂ / Raney Nickel, NH₃ | Primary Amine | High pressure, elevated temperature google.com |

Cycloaddition Reactions

[2+3] cycloaddition reactions involving this compound can lead to the formation of heterocyclic compounds. One notable example is the 1,3-dipolar cycloaddition of polycyclic aromatic azomethine ylides with nitriles, which can be utilized to synthesize highly fused imidazole (B134444) derivatives. acs.org This type of reaction demonstrates the utility of the nitrile group in constructing complex molecular architectures. acs.org

Electrophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the nitrile group, deactivates the benzene (B151609) ring of this compound towards electrophilic aromatic substitution. However, these reactions can still occur under specific conditions. The directing effects of the substituents play a crucial role in determining the position of substitution on the aromatic ring. libretexts.org Generally, the combined electron-withdrawing effects of the halogens and the nitrile group make electrophilic attack less favorable compared to electron-rich aromatic systems. libretexts.org

Halogen Exchange and Functionalization Reactions on the Aromatic Ring

Halogen exchange, particularly the replacement of chlorine with fluorine, is a common method for synthesizing fluorinated aromatic compounds. google.com This process, often referred to as the Halex reaction, typically involves reacting a chlorobenzonitrile with an alkali metal fluoride, such as potassium fluoride (KF), in the presence of an aprotic dipolar solvent. google.comaudreyli.com Phase transfer catalysts can be employed to improve reaction conditions and yields. google.com

The reactivity of the chlorine atom in this compound allows for its selective replacement. For instance, the synthesis of 3,4,5-trifluorobenzonitrile (B140964) can be achieved through the fluorination of this compound. This type of transformation is valuable for accessing a range of polyfluorinated benzonitriles. google.com

Table 1: Examples of Halogen Exchange Reactions

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3,4-Dichlorobenzonitrile (B1293625) | KF, Phase Transfer Catalyst | 3-Chloro-4-fluorobenzonitrile, 3,4-Difluorobenzonitrile | audreyli.com |

Cross-Coupling Reactions Involving this compound

The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. frontierspecialtychemicals.commdpi.com this compound can participate in Suzuki-Miyaura coupling to form biaryl compounds. The efficiency and regioselectivity of these reactions are influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglucp.net this compound can be used as the aryl halide component to synthesize substituted alkynylbenzonitriles. sioc-journal.cn

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a fundamental method for the formation of carbon-nitrogen bonds, producing aryl amines from aryl halides and primary or secondary amines. organic-chemistry.orgrug.nlresearchgate.net The reaction of this compound with various amines under Buchwald-Hartwig conditions can provide access to a range of N-aryl amine derivatives. tcichemicals.com The choice of palladium catalyst and ligand is critical for achieving high yields and accommodating a broad substrate scope. rug.nl

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Organoboron Compound | Palladium Catalyst + Base | C(sp²)–C(sp²) |

| Sonogashira | Aryl Halide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C(sp²)–C(sp) |

Applications of 3 Chloro 4,5 Difluorobenzonitrile As a Versatile Synthetic Intermediate

Precursor in Agrochemical Development

The structural motifs present in 3-chloro-4,5-difluorobenzonitrile are highly sought after in the agrochemical industry. The presence of fluorine atoms is known to enhance the efficacy and metabolic stability of active ingredients, leading to more potent and selective pesticides.

Synthesis of Herbicidal Diphenyl Ethers and Related Compounds

This compound is a key starting material for producing substituted diphenyl ether herbicides. epo.org This class of herbicides is crucial for controlling a broad spectrum of weeds in various crops. The synthesis typically involves a nucleophilic aromatic substitution reaction where the fluorine atom at the 4-position is displaced by a phenoxide.

A specific example is the reaction of this compound with the potassium salt of methyl-5-hydroxy-2-nitrobenzoate. epo.org This condensation reaction, typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone at elevated temperatures, yields methyl-5-(2-chloro-4-cyano-6-fluoro-phenoxy)-2-nitro-benzoate. epo.org This product is a direct precursor to a diphenyl ether herbicide; the ester group can be hydrolyzed to the corresponding carboxylic acid, which often represents the active herbicidal form. epo.org

Table 2: Exemplary Synthesis of a Diphenyl Ether Intermediate

| Reactant 1 | Reactant 2 | Product |

|---|

Elucidation of Structure-Activity Relationships for Novel Agrochemicals Derived from this compound

The defined stereochemistry of this compound makes it an excellent scaffold for structure-activity relationship (SAR) studies. Chemists can systematically modify the molecule to understand how specific structural features influence herbicidal or pesticidal activity. The incorporation of fluorine into herbicides often enhances their effectiveness and selectivity.

Role in Pharmaceutical Intermediate Synthesis

The same reactivity that makes this compound valuable in agrochemicals also applies to the pharmaceutical sector. It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), where its structure allows for a wide range of chemical transformations necessary for drug development. nordmann.global

Design and Synthesis of Drug Candidate Precursors

This compound is employed as a starting material in the synthesis of precursors for drug candidates, particularly in the development of kinase inhibitors. google.com Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. The benzonitrile (B105546) moiety can be a key component of the heterocyclic scaffolds that form the core of many kinase inhibitors. For instance, it can be used to construct substituted naphthyridine skeletons, which are investigated as inhibitors of spleen tyrosine kinase (Syk). google.com The synthesis of quinolone-3-carboxylic acid derivatives, another important class of compounds in drug discovery, can also utilize precursors derived from related chloro-fluoro benzonitriles. researchgate.net

Exploration of Pharmacophore Construction via Derivatization

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. This compound provides a versatile platform for constructing and exploring pharmacophores. The molecule has several reactive sites that can be selectively modified:

The Nitrile Group: This group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, introducing new hydrogen bonding capabilities and charge interactions.

The Aromatic Ring: The fluorine atoms, particularly the one at the 4-position, activate the ring for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups (e.g., amines, ethers, thioethers). This enables the exploration of different pockets in a drug target's binding site.

This ability to systematically generate a library of derivatives from a single, well-defined intermediate is a cornerstone of modern medicinal chemistry, facilitating the rapid optimization of lead compounds.

Contribution to the Production of Specialty Chemicals

Beyond large-scale agrochemical and pharmaceutical applications, this compound is a valuable building block in the synthesis of various specialty chemicals. These are compounds produced in smaller quantities for specific, high-value applications. Its utility is noted in the synthesis of fine chemicals, reagents, and dye intermediates. hsppharma.com

The compound is part of a family of fluorinated benzonitriles that are important precursors for materials science applications, such as liquid crystals. hsppharma.com Furthermore, it can be used to synthesize other specialized fluorinated aromatic compounds through halogen exchange or other substitution reactions. google.com These resulting complex fluorinated molecules are often not end-products themselves but are sold as high-purity reagents for research and development laboratories that require intricate molecular scaffolds for their own synthetic programs.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl-5-hydroxy-2-nitrobenzoate |

| Methyl-5-(2-chloro-4-cyano-6-fluoro-phenoxy)-2-nitro-benzoate |

| N-methyl-2-pyrrolidone |

| Protoporphyrinogen IX oxidase |

| Quinolone-3-carboxylic acid |

Development of Novel Fluorinated Organic Building Blocks and Advanced Materials

The trifunctional nature of this compound, featuring a nitrile group and three halogen substituents with varying reactivity, makes it a valuable precursor for a diverse range of novel fluorinated organic building blocks. These building blocks are crucial for the synthesis of complex molecules with tailored properties.

The chlorine and fluorine atoms on the aromatic ring of this compound exhibit different susceptibilities to nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity allows for selective functionalization, enabling the stepwise introduction of various substituents to create highly specialized molecules. For instance, the chlorine atom can be selectively displaced by a nucleophile, leaving the fluorine atoms intact for subsequent transformations. This controlled reactivity is a cornerstone of its utility in synthetic chemistry.

While direct applications of this compound in the final structure of advanced materials like polymers or liquid crystals are not extensively documented in publicly available research, its role as a precursor is significant. Structural isomers and derivatives of this compound have been utilized in the creation of high-performance materials. For example, related difluorobenzonitrile compounds are employed as monomers in the synthesis of fluorinated polymers, which are prized for their exceptional chemical resistance and thermal stability. nih.gov Another related compound, 3,5-Difluorobenzonitrile, has found use as an electron-accepting unit in the development of materials for organic light-emitting diodes (OLEDs). scribd.com

The research into derivatives of this compound, such as 3-Chloro-2,5-difluorobenzylamine, further underscores its potential. This derivative serves as a precursor for creating functionalized polymers and coatings, where the fluorine atoms contribute to desirable properties like enhanced thermal and chemical resistance. wikipedia.org

The primary contribution of this compound to materials science currently lies in its ability to generate a library of unique fluorinated building blocks. These intermediates can then be incorporated into larger, more complex structures to create advanced materials with specific, pre-determined functionalities.

Detailed Research Findings

Research efforts have focused on leveraging the reactivity of this compound to synthesize a variety of more complex fluorinated molecules. These reactions often involve the selective substitution of the halogen atoms or transformation of the nitrile group.

| Precursor Compound | Reagents and Conditions | Resulting Building Block | Potential Application of Building Block |

| This compound | Nucleophile (e.g., alcohol, amine) | Substituted difluorobenzonitrile derivative | Intermediate for pharmaceuticals, agrochemicals, and specialty polymers |

| This compound | Reducing agent (for nitrile group) | 3-Chloro-4,5-difluorobenzylamine | Precursor for functionalized polymers and coatings |

The development of these novel building blocks is a critical step in the innovation pipeline for new materials. The tailored electronic and steric properties imparted by the fluorine atoms are instrumental in designing next-generation polymers, liquid crystals, and other functional materials.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Chloro 4,5 Difluorobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Chloro-4,5-difluorobenzonitrile, providing detailed information about its proton, carbon, and fluorine environments.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Characterization

The NMR characterization of this compound is defined by the distinct signals from its hydrogen, carbon, and fluorine nuclei. The substitution pattern on the aromatic ring results in a predictable yet complex set of spectra due to spin-spin coupling between these nuclei.

¹H NMR: The proton NMR spectrum is expected to be the simplest, showing signals for the two aromatic protons. The proton at position 2 (H-2) would be coupled to the fluorine at position 4, and the proton at position 6 (H-6) would be coupled to the fluorine at position 5. This would result in two distinct multiplets, likely in the range of 7.5-8.0 ppm.

¹³C NMR: The ¹³C NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is anticipated to appear in the range of 115-120 ppm. The six aromatic carbons will show more complex patterns due to C-F coupling. The carbons directly bonded to fluorine (C-4 and C-5) will exhibit large one-bond coupling constants (¹JCF), while other carbons will show smaller two- or three-bond couplings (²JCF, ³JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum is predicted to show two distinct signals for the non-equivalent fluorine atoms at positions 4 and 5. These signals would likely appear as doublets of doublets due to coupling with each other and with the adjacent aromatic protons.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-2 | 7.6 - 7.9 | ddd (doublet of doublet of doublets) | ³J(H2-F4), ⁴J(H2-H6), ⁴J(H2-F5) |

| ¹H | H-6 | 7.7 - 8.0 | ddd (doublet of doublet of doublets) | ³J(H6-F5), ⁴J(H6-H2), ⁴J(H6-F4) |

| ¹³C | C-1 (C-CN) | 105 - 115 | t (triplet) | ²J(C1-F?) |

| ¹³C | C-2 | 130 - 135 | m (multiplet) | Couplings to F-4, F-5 |

| ¹³C | C-3 (C-Cl) | 125 - 135 | m (multiplet) | Couplings to F-4, F-5 |

| ¹³C | C-4 (C-F) | 150 - 160 | d (doublet) | ¹J(C4-F4) > 240 Hz |

| ¹³C | C-5 (C-F) | 150 - 160 | d (doublet) | ¹J(C5-F5) > 240 Hz |

| ¹³C | C-6 | 115 - 125 | m (multiplet) | Couplings to F-4, F-5 |

| ¹³C | CN | 115 - 120 | s (singlet) or t (triplet) | Small coupling to F |

| ¹⁹F | F-4 | -110 to -130 | dd (doublet of doublets) | ³J(F4-F5), ³J(F4-H?) |

| ¹⁹F | F-5 | -110 to -130 | dd (doublet of doublets) | ³J(F5-F4), ³J(F5-H?) |

Two-Dimensional NMR Techniques for Structural Confirmation

To confirm the assignments made from one-dimensional spectra, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the spatial proximity and coupling between the two aromatic protons (H-2 and H-6) through the presence of a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the signals of H-2 and H-6 to their respective carbon atoms, C-2 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (C-1, C-3, C-4, C-5, and the nitrile carbon) by observing their correlations with H-2 and H-6. For instance, H-6 would be expected to show correlations to C-1, C-5, and C-4.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for studying its fragmentation pathways under ionization. The molecular formula C₇H₂ClF₂N corresponds to an exact mass of approximately 172.98 g/mol . A high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion ([M]⁺) due to the presence of the chlorine-37 isotope, resulting in an [M+2]⁺ peak with roughly one-third the intensity of the [M]⁺ peak.

The fragmentation of halogenated aromatic compounds in an electron ionization (EI) mass spectrometer typically involves the loss of halogen atoms and other functional groups. For this compound, the primary fragmentation pathways are predicted to involve the sequential loss of chlorine, fluorine, and the nitrile group.

Predicted Mass Spectrometry Fragmentation Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₇H₂ClF₂N]⁺ | ~173 | Molecular Ion ([M]⁺) |

| [C₇H₂³⁷ClF₂N]⁺ | ~175 | Isotopic Molecular Ion ([M+2]⁺) |

| [C₇H₂F₂N]⁺ | ~138 | Loss of Chlorine radical ([M-Cl]⁺) |

| [C₇H₂ClFN]⁺ | ~154 | Loss of Fluorine radical ([M-F]⁺) |

| [C₆H₂ClF₂]⁺ | ~147 | Loss of HCN ([M-HCN]⁺) |

| [C₆H₂F₂]⁺ | ~112 | Loss of Cl and CN ([M-Cl-CN]⁺) |

Furthermore, modern mass spectrometry techniques, such as online reaction monitoring, allow for real-time tracking of chemical reactions. sielc.com By coupling a mass spectrometer to a reaction vessel, the consumption of reactants and the formation of this compound and any byproducts can be monitored. Techniques like Multiple Reaction Monitoring (MRM) would provide high sensitivity and selectivity for quantifying the target compound during its synthesis. sysu.edu.cn

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. A normal coordinate analysis of related halogenated benzonitriles has shown that force constants are often transferable, allowing for reliable prediction of vibrational frequencies. nih.govnih.gov

For this compound, the spectra would be dominated by several characteristic bands:

C≡N Stretch: A strong, sharp absorption in the FTIR spectrum and a moderately intense band in the Raman spectrum are expected around 2230-2240 cm⁻¹. This is one of the most characteristic peaks for a nitrile. frontiersin.org

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

Aromatic Ring Vibrations: A series of bands between 1400 and 1600 cm⁻¹ correspond to the C=C stretching vibrations within the benzene (B151609) ring.

C-F Stretches: Strong absorptions in the FTIR spectrum, typically in the 1250-1000 cm⁻¹ region, are characteristic of the carbon-fluorine stretching modes.

C-Cl Stretch: A medium to strong band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine stretch.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| C≡N Stretch | 2240 - 2230 | Strong, Sharp | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Very Strong | Weak |

| C-Cl Stretch | 800 - 600 | Strong | Medium |

These techniques are crucial for confirming the presence of the key functional groups and for routine quality control of the synthesized compound.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Key Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While a specific crystal structure for this compound is not available in the public domain, the solid-state packing of related halogenated benzonitriles provides significant insight into the expected intermolecular interactions.

The crystal packing of this compound would likely be influenced by a combination of forces:

π-π Stacking: The planar aromatic rings are expected to stack upon one another, a common feature in the crystal structures of aromatic compounds that contributes to crystal stability.

Halogen Bonding: A significant interaction in the crystals of halogenated compounds is the halogen bond, where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor." In this molecule, the chlorine atom could form a C-Cl···N≡C interaction with the nitrogen atom of a neighboring molecule. Similar interactions are well-documented for other halogenated benzonitriles.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative F, Cl, and N atoms, which will lead to dipole-dipole interactions that help organize the molecules in the crystal lattice.

Determining the actual crystal structure through X-ray diffraction would provide precise bond lengths, bond angles, and details of the intermolecular forces, which are crucial for understanding its physical properties and for designing materials. nih.gov

Chromatographic Methodologies for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers or impurities that may arise during its synthesis.

Gas Chromatography (GC): Due to its volatility, GC is a highly suitable method for the analysis of this compound. A capillary column with a mid-polarity stationary phase would be effective for separating it from related isomers. When coupled with a Mass Spectrometer (GC-MS), this technique provides both separation and identification, making it powerful for analyzing reaction mixtures and final product purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is another standard method for purity assessment. A C18 column is a common starting point, but for separating closely related halogenated isomers, columns with different selectivities, such as a pentafluorophenyl (PFP) or phenyl-hexyl phase, may provide superior resolution. chromforum.org These columns can engage in different types of interactions (e.g., π-π, dipole-dipole) with the analyte, enhancing separation. A mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with UV detection at a wavelength around 210-254 nm, would be appropriate for this analysis. sielc.com

Computational and Theoretical Investigations of 3 Chloro 4,5 Difluorobenzonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometry, and various other properties. For a molecule like 3-Chloro-4,5-difluorobenzonitrile, these calculations are invaluable for understanding how the interplay of the electron-withdrawing nitrile group and the halogen atoms (chlorine and fluorine) dictates its chemical character.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and determining the stability of organic molecules. chemrxiv.org In a typical DFT study of this compound, the molecule's geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.

The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that align well with experimental data where available. osti.gov The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. For instance, the presence of three electronegative halogen substituents on the benzene (B151609) ring is expected to cause slight distortions from a perfect planar hexagonal ring. The stability of the molecule can be assessed from its total electronic energy and vibrational frequency calculations, where the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Interactive Table 1: Representative Calculated Geometrical Parameters for this compound

Note: The following data is a representative example based on DFT calculations of similar halogenated benzonitrile (B105546) structures, as specific published data for this compound is not available. Calculations are typically performed using a method like B3LYP/6-311G. utexas.edu

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-F (para) | ~1.34 Å | |

| C-F (meta) | ~1.35 Å | |

| C-C (ring avg.) | ~1.39 Å | |

| C-C≡N | ~1.45 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | C-C-Cl | ~121° |

| C-C-F | ~119° | |

| C-C-C≡N | ~120° | |

| C-C≡N | ~180° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. utrgv.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the nitrile and halogen groups is expected to lower the energy of both the HOMO and, more significantly, the LUMO, making the molecule a good electrophile. FMO analysis helps identify which atoms have the largest orbital coefficients in the HOMO and LUMO, indicating the most likely sites for nucleophilic and electrophilic attack, respectively.

Interactive Table 2: Representative Frontier Molecular Orbital Properties

Note: These values are illustrative, based on typical DFT calculations for related chlorofluoro- and difluoro-benzonitrile compounds. researchgate.net

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -7.5 to -8.5 | Moderate electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Strong electron-accepting ability |

| HOMO-LUMO Gap | 6.0 to 7.0 | High kinetic stability, but susceptible to nucleophilic attack |

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution within a molecule. utexas.edu It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would clearly show a region of strong negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons. Conversely, positive potential would be expected on the hydrogen atoms of the benzene ring and, to a lesser extent, on the carbon atoms attached to the electronegative halogens. This mapping is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for identifying the initial sites of interaction in a chemical reaction.

Elucidation of Reaction Mechanisms via Computational Modeling

Beyond static molecular properties, computational chemistry is instrumental in mapping the entire course of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating and characterizing the TS is key to understanding a reaction's mechanism. Computational methods can search for these structures, which are then confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, a common reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. rsc.org A computational simulation of this pathway would involve modeling the approach of the nucleophile, the formation of a high-energy intermediate (the Meisenheimer complex), and the departure of the leaving group. By mapping this Intrinsic Reaction Coordinate (IRC), chemists can confirm that the located transition state correctly connects the reactants and the intermediate or product.

Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) for the reaction can be determined. This energy barrier is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction.

Computational studies can compare the activation energies for nucleophilic attack at different positions on the this compound ring, predicting the regioselectivity of the reaction. For example, by calculating the energy barriers for substitution at the chlorine versus the fluorine positions, one can predict which halide is the more likely leaving group. These calculated activation energies can be used within the framework of Transition State Theory to estimate reaction rate constants, providing a quantitative link between computational models and experimental kinetics. Studies on the hydrolysis of similar benzonitriles have successfully used these methods to determine kinetic parameters.

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Reactivity and Synthetic Yield

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to correlate the structural or physicochemical properties of a molecule with a specific macroscopic property, such as reactivity or synthetic yield. unimore.it This approach is foundational in modern chemistry for predicting the behavior of new compounds and optimizing reaction conditions without exhaustive experimental work. researchgate.net

The core principle of QSPR involves calculating a set of numerical values, known as molecular descriptors, that encode information about the molecule's topology, geometry, and electronic structure. unimore.it These descriptors are then used to build a mathematical model, often through multiple linear regression (MLR) or machine learning algorithms, that links them to an observed property. researchgate.netrsc.org

For this compound, a QSPR study focused on reactivity would involve correlating its calculated descriptors with experimentally determined reaction rates or equilibrium constants. For instance, in nucleophilic aromatic substitution reactions, descriptors related to the electron density on the aromatic ring, the strength of the carbon-halogen bonds, and steric hindrance around the reaction center would be paramount. Similarly, a model for synthetic yield would incorporate descriptors that influence the stability of intermediates and transition states. nih.gov

Key steps in developing a QSPR model for the reactivity of this compound would include:

Dataset Compilation: Gathering a series of related halogenated benzonitriles with known experimental reactivity or yield data.

Descriptor Calculation: Using software to compute a wide range of descriptors for each molecule in the dataset, including this compound. unimore.it

Model Development and Validation: Employing statistical methods to select the most relevant descriptors and build a predictive model. The model's robustness is then checked through internal and external validation techniques. rsc.org

Such models can help chemists understand the key structural features that drive reactivity. rsc.org For example, a QSPR model might reveal that the yield of a particular synthesis is highly dependent on the electrostatic potential at a specific atom, guiding the design of more efficient synthetic routes.

Table 1: Potential Molecular Descriptors for QSPR Analysis of this compound This table presents a selection of theoretical descriptors that would be calculated and considered in a QSPR study to model the reactivity and synthetic yield of the title compound and its analogs.

| Descriptor Category | Specific Descriptor Example | Relevance to Reactivity/Yield |

|---|---|---|

| Constitutional | Molecular Weight | Influences stoichiometry and physical properties. |

| Number of Halogen Atoms | Directly relates to potential reaction sites and electronic effects. | |

| Topological | Wiener Index | Describes molecular branching and compactness, affecting intermolecular interactions. |

| Kier & Hall Shape Indices | Quantify molecular shape and size, which are crucial for steric effects. | |

| Geometric | Molecular Surface Area | Relates to the accessibility of the molecule to reactants. |

| Molecular Volume | Influences steric hindrance and solvent interactions. | |

| Quantum-Chemical | Dipole Moment | Indicates overall molecular polarity, affecting solubility and interaction with polar reagents. |

| HOMO/LUMO Energies | The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relates directly to electron-donating/accepting ability and chemical reactivity. scirp.org | |

| Mulliken Atomic Charges | Shows the electron distribution, highlighting potential electrophilic and nucleophilic sites. | |

| Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for electrostatic interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and non-covalent interactions. mun.canih.gov This technique is invaluable for understanding how molecules like this compound behave in a realistic environment, such as in a solvent or near a binding partner.

For a relatively rigid molecule like this compound, conformational analysis via MD is less about large-scale changes (like protein folding) and more about subtle dynamics, such as the vibrations of the nitrile group or slight torsions of the benzene ring. mun.ca The primary utility of MD for this compound lies in simulating its interactions with other molecules. For example, an MD simulation could model how solvent molecules (e.g., water, DMSO) arrange themselves around the solute, revealing information about solvation shells and hydrogen bonding potential. mdpi.com

An MD simulation can elucidate the nature of intermolecular forces at play. The simulation can track the distance and orientation between the nitrile nitrogen of this compound and a hydrogen-bond donor, or map the stacking interactions between its aromatic ring and that of another molecule. ucr.edu This provides insight into how the compound will behave in solution, which is critical for designing crystallization processes or predicting its affinity for a biological target. nih.gov

Table 2: Typical Workflow for a Molecular Dynamics Simulation of this compound This table outlines the standard procedure for setting up and running an MD simulation to study the intermolecular interactions of the title compound in a solvent.

| Step | Description | Key Parameters & Considerations |

|---|---|---|

| 1. System Setup | A single molecule of this compound is placed in a simulation box, which is then filled with solvent molecules (e.g., water). | Force Field: A set of parameters describing the potential energy of the system (e.g., CHARMM, AMBER). The accuracy of the force field is critical. Solvent Model: An appropriate model for the chosen solvent (e.g., SPC for water). |

| 2. Energy Minimization | The initial system is allowed to relax to a low-energy state to remove any unfavorable steric clashes or overlaps created during the setup. | An algorithm like steepest descent is used to find a local energy minimum. mdpi.com |

| 3. Equilibration | The system is gradually brought to the desired temperature and pressure (e.g., 298 K and 1 atm). This is typically done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature). | Thermostat/Barostat: Algorithms (e.g., Nosé-Hoover, Parrinello-Rahman) used to control temperature and pressure. Equilibration ensures the simulation starts from a physically realistic state. |

| 4. Production Run | The main simulation is performed, during which the trajectory (positions, velocities, and energies of all atoms over time) is recorded. | Time Step: Typically 1-2 femtoseconds. Simulation Length: Varies from nanoseconds to microseconds, depending on the process being studied. |

| 5. Trajectory Analysis | The saved trajectory is analyzed to extract meaningful data. | This can include calculating Radial Distribution Functions (to see solvent structure), hydrogen bond lifetimes, interaction energies, and diffusion coefficients. mun.ca |

Prediction of Spectroscopic Parameters from First Principles Calculations

First-principles, or ab initio, quantum chemical calculations are methods that solve the electronic Schrödinger equation to determine the electronic structure and properties of a molecule from fundamental physical constants, without relying on empirical parameters. researchgate.net Techniques like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are widely used to predict a variety of molecular properties, including spectroscopic parameters. scirp.orgijcce.ac.ir

For this compound, these methods can accurately predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), have proven to be highly effective for this purpose. researchgate.netijcce.ac.ir

The process involves first optimizing the molecular geometry to find the lowest energy structure. Then, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions. These calculated frequencies often have a systematic error compared to experimental gas-phase values, which can be corrected using empirical scaling factors to achieve excellent agreement with measured spectra. researchgate.net The calculations also provide the intensities of IR absorptions and Raman scattering activities, allowing for a full, theoretical spectrum to be generated. ijrte.org This allows for the confident assignment of each peak in an experimental spectrum to a specific molecular vibration, such as the C≡N stretch, C-F stretches, or aromatic ring modes. researchgate.netijrte.org

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the chemical structure of the synthesized compound.

Table 3: Comparison of Experimental vs. Calculated Vibrational Frequencies for a Related Compound, 3-Chloro-4-fluorobenzonitrile This table demonstrates the typical accuracy of DFT (B3LYP/6-311++G(d,p) level of theory) calculations for predicting vibrational spectra of halogenated benzonitriles. A similar level of agreement would be expected for this compound. Data adapted from a study on 3-chloro-4-fluoro benzonitrile (3C4FBN). researchgate.net

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled Calculated (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | 3085 | 3088 | 3087 |

| C≡N Stretch | 2235 | 2236 | 2235 |

| C-C Stretch (Aromatic) | 1589 | 1591 | 1589 |

| C-C Stretch (Aromatic) | 1473 | 1475 | 1474 |

| C-H In-plane Bend | 1262 | 1242 | 1261 |

| C-F Stretch | 1196 | 1198 | 1195 |

| Ring Breathing Mode | 791 | 792 | 790 |

| C-Cl Stretch | 690 | 691 | 688 |

Future Research Directions and Emerging Trends for 3 Chloro 4,5 Difluorobenzonitrile

Development of Sustainable and Green Synthesis Routes

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of 3-Chloro-4,5-difluorobenzonitrile is a key area for implementing green chemistry principles. Traditional synthesis routes often rely on harsh conditions and hazardous reagents. Future research will prioritize the development of more environmentally friendly and efficient methods.

Key areas of focus include:

Alternative Fluorinating Agents: Research into replacing conventional fluorinating agents with safer, more sustainable options. While potassium fluoride (B91410) is a common choice, investigations may explore its use in spray-dried forms or in combination with phase-transfer catalysts to enhance reactivity under milder conditions. audreyli.com

Green Solvents: Conventional syntheses may use high-boiling point, aprotic polar solvents like sulfolane (B150427) or 1,3-dimethylimidazolidine-2-one (DMI). audreyli.comepo.org Future work will likely explore the use of greener alternatives, such as ionic liquids or bio-based solvents, to reduce environmental impact.

Catalytic Systems: The development of novel catalysts can lower the activation energy of reactions, allowing for lower temperatures and reduced energy consumption. Research may focus on recyclable catalysts or earth-abundant metal catalysts to replace more expensive or toxic options.

Process Intensification: Continuous flow chemistry offers a promising alternative to traditional batch processing. This approach can provide better control over reaction parameters, improve safety, and increase yield, all contributing to a more sustainable process.

A comparative table of traditional versus potential green synthesis parameters is presented below.

| Parameter | Traditional Synthesis Method | Potential Green Synthesis Approach |

| Fluorinating Agent | Anhydrous alkali metal fluorides epo.org | Spray-dried KF with phase-transfer catalyst audreyli.com |

| Solvent | Sulfolane, DMI, DMSO audreyli.comepo.org | Ionic Liquids, Bio-solvents, Supercritical CO₂ |

| Temperature | High temperatures (e.g., 150-250°C) epo.org | Lower temperatures enabled by advanced catalysts |

| Process Type | Batch processing | Continuous flow reaction |

| Waste Generation | Solvent waste, by-products from harsh reagents | Reduced waste through solvent recycling and higher atom economy |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The unique arrangement of chloro, fluoro, and nitrile functional groups on the benzene (B151609) ring of this compound offers a rich platform for exploring novel chemical reactions. While its primary use is as an intermediate, future research aims to unlock new synthetic pathways and create unprecedented molecular architectures.

Selective Functionalization: Developing methods for the selective activation of one halogen over the other (C-Cl vs. C-F) or the nitrile group will enable the creation of complex, multifunctional molecules in a controlled manner.

Palladium-Catalyzed Reactions: Recent advances, such as palladium-catalyzed dyotropic rearrangements seen with related fluorinated molecules, could be applied to this compound. dicp.ac.cn This could lead to novel transformations, like the simultaneous formation of multiple new bonds and the creation of complex stereocenters. dicp.ac.cn

Photocatalysis and Electrosynthesis: These emerging techniques can drive reactions under mild conditions, potentially enabling transformations that are not feasible with traditional thermal methods. The electronic properties of the fluorinated ring make it a candidate for novel radical-polar crossover reactions. uni-regensburg.de

Reductive Alkylation: The nitrile group can be a handle for transformations like reductive alkylation, which could be explored with a wider range of aldehydes and ketones to produce novel secondary amines with potential biological activity. nih.gov

Diversification of Applications in Emerging Fields

The inherent properties of this compound, such as thermal stability and polarity conferred by the fluorine atoms, make it an attractive building block for advanced materials. Research is expanding beyond its traditional use in pharmaceuticals and agrochemicals into new high-tech areas.

Advanced Polymers: Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. This compound could serve as a key monomer or precursor for high-performance polymers like polybenzoxazines, which are used in aerospace and electronics as coatings and composites. researchgate.net

Liquid Crystals: The polarity and rigid structure of benzonitrile (B105546) derivatives are crucial for the design of liquid crystal materials used in displays (LCDs). google.comchemicalbook.com The specific substitution pattern of this compound could be exploited to fine-tune the dielectric anisotropy and other electro-optical properties of new liquid crystal mixtures.

| Emerging Field | Potential Application of this compound | Key Properties Utilized |

| Advanced Polymers | Monomer for fluorinated polybenzoxazines or other high-performance polymers. researchgate.net | Thermal stability, chemical resistance, hydrophobicity. |

| Liquid Crystals | Component in liquid crystal mixtures for display technologies. google.comchemicalbook.com | Molecular polarity, structural rigidity, dielectric properties. |

Integration of Machine Learning and Artificial Intelligence for Synthesis Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the pace of discovery. These computational tools can be applied to the synthesis and application of this compound in several ways.

Retrosynthesis and Route Prediction: AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic routes, potentially identifying more sustainable or cost-effective methods than those designed by human intuition alone. ucla.edu

Reaction Optimization: Machine learning models can predict reaction outcomes (e.g., yield, selectivity) based on a range of parameters like temperature, solvent, and catalyst. acs.org This allows for the rapid in silico optimization of reaction conditions, reducing the number of experiments needed and saving time and resources.

Discovery of New Materials: ML algorithms can be trained to predict the properties of hypothetical molecules. researchgate.net This could be used to design new polymers or liquid crystals incorporating the this compound scaffold and screen them for desired characteristics before committing to their synthesis. researchgate.net This approach is already being used to design polybenzoxazines with balanced thermal and dielectric properties. researchgate.net

Investigation into the Synthesis of Isotopically Labeled Analogues for Research Purposes

Isotopically labeled compounds are indispensable tools in research for elucidating reaction mechanisms and studying the metabolic fate of molecules. Synthesizing analogues of this compound with stable or radioactive isotopes would open up new avenues of investigation.

Mechanistic Studies: Replacing specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ²H for ¹H) can reveal detailed information about reaction mechanisms through the kinetic isotope effect. For instance, isotopically labeled chlorobenzenes have been used as probes to understand the mechanisms of cytochrome P-450 catalyzed hydroxylation. nih.gov

Metabolic Tracking: If this compound is part of a drug candidate, labeling it with isotopes like ¹⁴C or ³H is essential for absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net

PET Imaging: The synthesis of an ¹⁸F-labeled version of this compound could be explored. Positron Emission Tomography (PET) is a powerful imaging technique in medical diagnostics, and molecules containing the short-lived ¹⁸F isotope are widely used as PET tracers.

The table below lists potential isotopic labels and their primary research applications.

| Isotope | Potential Labeled Position | Primary Research Application |

| ²H (Deuterium) | Aromatic Hydrogen | Probing reaction mechanisms (Kinetic Isotope Effect). nih.gov |

| ¹³C | Benzene Ring or Nitrile Carbon | Mechanistic studies, NMR structural analysis. |

| ¹⁵N | Nitrile Group | Elucidating reactions involving the nitrile group. |

| ¹⁸F | Fluorine positions | Potential development as a PET imaging agent. researchgate.net |

| ¹⁴C / ³H | Carbon skeleton / Hydrogen positions | ADME studies in drug discovery and development. researchgate.net |

Q & A

Q. What are the standard synthetic routes for 3-chloro-4,5-difluorobenzonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential nitration, fluorination, and chlorodenitration steps. A validated method includes:

- Step A : Fluorination of 4-chloro-3,5-dinitrobenzonitrile with KF in sulfolane at 250°C to yield 4-fluoro-3,5-dinitrobenzonitrile .

- Step B : Vapor-phase chlorodenitration using Cl₂ at 350°C in a nickel reactor to produce 3,5-dichloro-4-fluorobenzonitrile .

- Step C : Further fluorination with KF in sulfolane at 250°C to obtain the final product .

Q. What analytical techniques are recommended for characterizing this compound?

- Gas Chromatography/Mass Spectrometry (GC-MS) : For purity assessment and isomer identification (e.g., distinguishing 3-chloro-4,5-difluoro from 4-chloro-3,5-difluoro isomers) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regioselectivity in fluorination steps .